molecular formula C7H14ClN B7862121 2-(Chloromethyl)-1-ethylpyrrolidine CAS No. 64621-26-7

2-(Chloromethyl)-1-ethylpyrrolidine

Cat. No. B7862121
CAS RN: 64621-26-7
M. Wt: 147.64 g/mol
InChI Key: QAUREVYTVNKTJH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-ethylpyrrolidine is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Kinetics and Stereochemistry of Thermal Rearrangement : The thermal rearrangement of 2-(Chloromethyl)-1-ethylpyrrolidine to 3-chloro-1-ethylpiperidine was examined, revealing a completely stereospecific process obeying a first-order rate law. This study provides insights into the reaction kinetics and stereochemical pathways of this compound (Hammer & Weber, 1981).

  • Product Study with Hydroxide Ion : A study of the reaction of this compound with hydroxide ion resulted in the formation of various bis-(β-aminoethers), demonstrating the compound's reactivity and potential for forming complex structures (Hammer, McCarthy Ali & Weber, 1973).

  • Enantiomeric Purity Determination : An efficient High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization was developed for determining the enantiomeric purity of this compound, highlighting its significance in chirality and purity analysis (Wang et al., 2015).

  • Polarimetry Method for Determination : A polarimetry method was developed for determining S-2-(Aminomethyl)-1-ethylpyrrolidine, a related compound, indicating the compound's importance in analytical chemistry and quality control (Xiao, 2008).

  • Quantitative Analysis in Pharmaceuticals : A thin-layer chromatographic method was developed for determining sulpiride and impurities of this compound in pharmaceuticals, emphasizing its role in drug purity and quality control (Agbaba et al., 1999).

  • Synthesis and Characterization of Mn(II) Complexes : A study on the synthesis and characterization of Mn(II) complexes involving this compound derivatives showed their potential in catalysis and redox reactions (Chakraborty et al., 2016).

properties

IUPAC Name

2-(chloromethyl)-1-ethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c1-2-9-5-3-4-7(9)6-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUREVYTVNKTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507827
Record name 2-(Chloromethyl)-1-ethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64621-26-7
Record name 2-(Chloromethyl)-1-ethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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